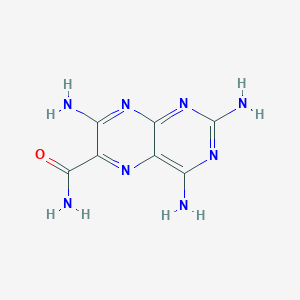

2,4,7-Triaminopteridine-6-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15167-22-3 |

|---|---|

Molecular Formula |

C7H8N8O |

Molecular Weight |

220.19 g/mol |

IUPAC Name |

2,4,7-triaminopteridine-6-carboxamide |

InChI |

InChI=1S/C7H8N8O/c8-3-1(5(10)16)12-2-4(9)14-7(11)15-6(2)13-3/h(H2,10,16)(H6,8,9,11,13,14,15) |

InChI Key |

QDXPFJVAPURLKO-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(N=C(N=C1N=C(C(=N2)C(=O)N)N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,7 Triaminopteridine 6 Carboxamide

Strategies for Pteridine (B1203161) Ring System Construction

The formation of the pteridine ring, a bicyclic heteroaromatic system composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is a critical step in the synthesis of 2,4,7-Triaminopteridine-6-carboxamide. Two primary approaches, based on the initial heterocyclic core, are predominantly utilized: pyrimidine-based cyclization and pyrazine-based cyclization.

Pyrimidine-based Cyclization Approaches

A prevalent and versatile method for pteridine synthesis involves the condensation of a suitably substituted 4,5-diaminopyrimidine (B145471) with a three-carbon synthon, which forms the pyrazine ring. This approach, often a variation of the Gabriel-Isay condensation, allows for the introduction of substituents at the 6 and 7 positions of the pteridine ring system.

A plausible synthetic route to a precursor of this compound commences with 2,4,5,6-tetraaminopyrimidine. This commercially available starting material can be condensed with a suitable three-carbon electrophile to construct the pyrazine ring. For instance, the reaction with a derivative of 2-aminomalononitrile could potentially lead to the formation of a 6-cyano-2,4,7-triaminopteridine intermediate. The cyano group at the C6 position can then be subsequently hydrolyzed to the desired carboxamide.

| Starting Material | Reagent | Product | Reference |

| 2,4,5,6-Tetraaminopyrimidine | 2-Amino-2-cyanoacetamide derivative | This compound precursor |

Pyrazine-based Cyclization Approaches

Alternatively, the pteridine ring system can be constructed by forming the pyrimidine ring onto a pre-existing, functionalized pyrazine. This strategy, known as the Taylor synthesis, typically involves the reaction of a 2-amino-3-cyanopyrazine with guanidine (B92328).

To apply this to the synthesis of this compound, one would require a pyrazine precursor bearing amino and cyano functionalities at appropriate positions. For example, a 2,5-diamino-3,6-dicyanopyrazine could potentially be cyclized with guanidine to form a diaminopteridine derivative. Further functionalization would be necessary to achieve the desired 2,4,7-triamino substitution pattern.

| Starting Material | Reagent | Product | Reference |

| Substituted 2-aminopyrazine-3-carbonitrile | Guanidine | Pteridine derivative |

Introduction and Functionalization of Amino Groups

The introduction of three amino groups at the 2, 4, and 7 positions of the pteridine ring is a crucial aspect of the synthesis. A common strategy involves the sequential nucleophilic substitution of halogen atoms on a polychlorinated pteridine precursor with ammonia (B1221849) or other amino-containing nucleophiles.

A potential synthetic pathway could start from a readily available pteridine precursor, such as one bearing hydroxyl or chloro groups. For instance, treatment of a pteridine-2,4,7-trione with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield 2,4,7-trichloropteridine. Subsequent reaction with ammonia, carefully controlling the reaction conditions such as temperature and pressure, can lead to the stepwise replacement of the chlorine atoms with amino groups to furnish 2,4,7-triaminopteridine. The reactivity of the chloro groups towards nucleophilic substitution generally follows the order C4 > C2 > C7.

| Starting Material | Reagent | Product | Reference |

| 2,4,7-Trichloropteridine | Ammonia (NH₃) | 2,4,7-Triaminopteridine | nih.gov |

| 2,4-Dichloro-7-aminopteridine | Ammonia (NH₃) | 2,4,7-Triaminopteridine | nih.gov |

Regioselective Carboxamide Formation at C6 Position

The final key transformation is the regioselective introduction of a carboxamide group at the C6 position of the 2,4,7-triaminopteridine core. This can be achieved through several methodologies, primarily involving either the functionalization of a pre-existing group at C6 or the direct introduction of the carboxamide moiety.

Heterogeneous Catalytic Aminocarbonylation Techniques

Palladium-catalyzed aminocarbonylation is a powerful method for the direct conversion of aryl or heteroaryl halides to their corresponding amides. mdpi.com This technique can be applied to a 6-halo-2,4,7-triaminopteridine derivative. For instance, a 6-bromo or 6-iodo-2,4,7-triaminopteridine can be subjected to a palladium-catalyzed reaction with carbon monoxide and ammonia (or a protected ammonia equivalent) to directly yield this compound. Heterogeneous catalysts are often preferred for their ease of separation and recycling.

| Starting Material | Reagents | Catalyst | Product | Reference |

| 6-Bromo-2,4,7-triaminopteridine | CO, NH₃ | Palladium complex | This compound | mdpi.com |

Amide Coupling Reaction Methodologies

A more traditional and widely used approach involves the coupling of a carboxylic acid with an amine. In this context, 2,4,7-triaminopteridine-6-carboxylic acid would be the key intermediate. This carboxylic acid can be synthesized, for example, by the hydrolysis of a 6-cyanopteridine precursor.

Once the carboxylic acid is obtained, it can be activated using a variety of coupling reagents to facilitate the reaction with ammonia to form the desired carboxamide. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govfishersci.co.uk

| Starting Material | Reagents | Product | Reference |

| 2,4,7-Triaminopteridine-6-carboxylic acid | EDC, HOBt, NH₃ | This compound | nih.govfishersci.co.uk |

| 2,4,7-Triaminopteridine-6-carboxylic acid | SOCl₂, NH₃ | This compound | rsc.orgyoutube.com |

Derivatization of this compound and its Precursors

Research into the synthesis of pteridine derivatives frequently focuses on the modification of pyrimidine-based precursors, particularly 5,6-diaminouracil (B14702) compounds. These intermediates offer reactive sites that can be readily functionalized. Subsequent cyclization of these derivatized pyrimidines with appropriate reagents then yields the target pteridine structures. This precursor-based approach provides a versatile and efficient route to a wide array of substituted pteridines.

A key transformation in this strategy is the formation of amide bonds at the 5-amino position of the pyrimidine ring. A highly effective method involves the condensation of 5,6-diaminouracil derivatives with a diverse range of carboxylic acids. frontiersin.orgnih.gov This reaction is facilitated by the use of a modern coupling reagent, COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which allows for rapid and high-yielding amide formation under mild, room temperature conditions. frontiersin.orgbohrium.comnih.gov The general procedure involves dissolving the carboxylic acid and COMU in dimethylformamide (DMF), followed by the addition of the diaminouracil precursor and a base such as N,N-diisopropylethylamine (DIPEA). frontiersin.orgnih.gov This methodology has proven to be regioselective, yielding the 5-carboxamido derivative exclusively. frontiersin.orgnih.govnih.gov The resulting 6-amino-5-carboxamidouracil products often precipitate directly from the reaction mixture upon the addition of water, simplifying purification. frontiersin.orgnih.gov

This amide coupling reaction tolerates a wide variety of substituents on both the diaminouracil and carboxylic acid starting materials, leading to a broad spectrum of derivatized precursors. frontiersin.orgnih.gov These precursors are stable intermediates, perfectly primed for subsequent cyclization reactions to form complex heterocyclic systems, including substituted pteridines. nih.gov

Table 1: Examples of Synthesized 6-amino-5-carboxamidouracil Derivatives This table showcases a selection of derivatives synthesized via the COMU-mediated coupling of substituted 5,6-diaminouracils and various carboxylic acids, highlighting the versatility of the method. Data sourced from multiple studies. frontiersin.orgnih.gov

| Starting Diaminouracil | Starting Carboxylic Acid | Resulting Derivative | Isolated Yield (%) |

| 6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | Benzoylformic acid | N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 87% |

| 6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 2-Phenylacetic acid | N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | 80% |

| 6-amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine | 3-(3,4-Diethoxyphenyl)propiolic acid | N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | 79% |

| 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 3-(3,4-Diethoxyphenyl)propiolic acid | N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | 88% |

Another fundamental method for constructing the pteridine scaffold from pyrimidine precursors is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov By employing variously substituted dicarbonyl compounds, a diverse range of substituents can be introduced at the 6- and 7-positions of the resulting pteridine ring. For instance, the condensation of 5,6-diaminouracils with acenaphthoquinone has been used to prepare acenaphtho[1,2-g]pteridine derivatives. nih.gov This highlights how the choice of the dicarbonyl component is a critical aspect of the derivatization strategy, directly influencing the final structure of the pteridine product.

Theoretical and Computational Investigations of 2,4,7 Triaminopteridine 6 Carboxamide

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are employed to calculate the electronic structure of a molecule, offering deep insights into its stability, reactivity, and spectroscopic properties. For 2,4,7-Triaminopteridine-6-carboxamide, such analyses would reveal how the distribution of electrons across the pteridine (B1203161) ring system and its substituents dictates its chemical behavior. These calculations are fundamental to understanding the molecule's potential as a pharmacophore or functional material.

Molecular Orbital Theory (HOMO-LUMO) Studies

Frontier Molecular Orbital Theory (FMOT) is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. youtube.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. youtube.com

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in electron-transfer reactions. The HOMO is often localized on electron-rich parts of the molecule, such as the amino groups, while the LUMO is typically found on electron-deficient regions. A detailed study would provide the energy values for these orbitals and map their spatial distribution across the molecule.

Table 1: Hypothetical Frontier Orbital Data for this compound This table is illustrative. Specific experimental or calculated values for this compound are not currently available in the reviewed literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data Not Available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data Not Available | Difference between ELUMO and EHOMO |

Spin Density Distribution in Radical Species

When a molecule like this compound gains or loses an electron, it forms a radical ion with an unpaired electron. Understanding the distribution of this unpaired electron's spin is crucial for predicting the radical's reactivity and stability. Spin density calculations, typically performed using unrestricted density functional theory (DFT), map the probability of finding the unpaired electron at different locations within the molecule. researchgate.net Regions with high spin density are the most likely sites for radical reactions. For pteridine-based radicals, it is known that spin density can be delocalized over both the pyrazine (B50134) and pyrimidine (B1678525) rings. nih.gov

A theoretical investigation into the radical species of this compound would calculate the spin density on each atom, revealing how the pteridine core and its amino and carboxamide substituents stabilize the unpaired electron. This information is particularly relevant for understanding potential roles in redox processes or mechanisms of antioxidant/pro-oxidant activity.

Conformational Analysis and Tautomerism Studies

Molecules are not static entities; they exist as an ensemble of different spatial arrangements (conformers) and, in some cases, isomers that can readily interconvert (tautomers). Conformational analysis involves calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For this compound, this would involve studying the rotation around the single bond connecting the carboxamide group to the pteridine ring.

Molecular Docking Simulations and Binding Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bohrium.comijfmr.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.

Ligand-Protein Interaction Profiling

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand docked into the active site of a target protein. The simulation predicts the most stable binding pose and calculates a "docking score," which estimates the binding affinity. The resulting complex is then analyzed to create an interaction profile, detailing the specific non-covalent interactions—such as hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking—that stabilize the complex. nih.gov Pteridine derivatives are known inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), making these potential targets for such a study. nih.gov

Table 2: Example of a Ligand-Protein Interaction Profile This table is a hypothetical representation of docking results for this compound with a target protein. Specific data is not available in the reviewed literature.

| Receptor Residue | Interaction Type | Ligand Atom/Group Involved | Distance (Å) |

|---|---|---|---|

| Data Not Available | Hydrogen Bond | Data Not Available | Data Not Available |

| Data Not Available | Hydrophobic | Data Not Available | Data Not Available |

| Data Not Available | π-π Stacking | Data Not Available | Data Not Available |

Induced-Fit Docking and Receptor Flexibility

Standard (rigid-body) docking often treats the protein receptor as a rigid structure. However, in reality, protein binding sites are flexible and can change their conformation upon ligand binding—a phenomenon known as "induced fit". nih.gov Induced-fit docking (IFD) is an advanced computational method that accounts for this receptor flexibility. mdpi.com In an IFD simulation, the side chains of amino acids within the binding pocket are allowed to move and rearrange to better accommodate the ligand. mdpi.com This often leads to more accurate predictions of binding modes and affinities, especially for ligands that induce significant conformational changes in their targets. Applying IFD to this compound would provide a more realistic model of its interaction with a biological target, potentially revealing binding modes that would be missed by rigid docking protocols.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics at an atomic level. nih.gov For this compound, MD simulations can elucidate the flexibility of the molecule, the rotational freedom of its carboxamide group, and its interactions with a solvent environment, typically water. These simulations calculate the trajectory of atoms and molecules over time by integrating Newton's laws of motion, offering a view of the molecule as a dynamic entity rather than a static structure. nih.gov

The process begins by placing the molecule in a simulation box, often filled with explicit solvent molecules, to mimic physiological conditions. The system is then minimized to remove steric clashes and equilibrated to reach a stable temperature and pressure. Following equilibration, a production MD run is performed for a duration ranging from nanoseconds to microseconds, during which the coordinates and velocities of each atom are saved at regular intervals. scienceopen.com

Analysis of the resulting trajectory provides a wealth of information. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average deviation of the protein backbone atoms from a reference structure over the course of the simulation. nih.gov A stable RMSD value over time suggests that the molecule has reached a stable conformational state. frontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual atoms or residues around their average positions. This helps in pinpointing the most flexible regions of the molecule, such as the aminopteridine rings and the C6-carboxamide side chain.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the solute (this compound) and solvent (water) molecules, or within the molecule itself. The amino groups at positions 2, 4, and 7, as well as the carboxamide moiety, are key sites for hydrogen bonding that influence the molecule's solubility and interaction with biological targets.

Dihedral Angle Analysis: The rotational dynamics of the carboxamide group relative to the pteridine ring can be characterized by monitoring the dihedral angles. This is crucial for understanding the molecule's ability to adopt different conformations, which may be essential for binding to a biological receptor.

Through these analyses, MD simulations provide a detailed picture of the conformational landscape available to this compound in solution. This understanding of its intrinsic dynamic properties is fundamental for interpreting its biological activity and for guiding the design of new derivatives.

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of empirical energy functions used to calculate the potential energy of the system. The choice depends on the molecule type. |

| Solvent Model | TIP3P, SPC/E | An explicit water model used to solvate the molecule and mimic aqueous physiological conditions. |

| Simulation Time | 100 ns - 1 µs | The total duration of the production simulation, which needs to be long enough to sample relevant conformational changes. scienceopen.com |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles (N), Pressure (P), and Temperature (T), closely mimicking experimental conditions. |

| Temperature | 300 K | Physiological temperature at which the simulation is run. |

| Pressure | 1 bar | Standard atmospheric pressure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules like pteridine derivatives, QSAR studies can provide crucial mechanistic insights by identifying the key physicochemical properties and structural features that govern their activity. nih.gov This approach is instrumental in rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules. nih.govnih.gov To build a 3D-QSAR model for derivatives of this compound, a dataset of compounds with known biological activities is required. The molecules are first aligned based on a common structural scaffold, which is critical for the predictive accuracy of the model. nih.gov

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule in the dataset.

CoMSIA evaluates similarity indices across multiple fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) using a Gaussian function, which can provide a more intuitive interpretation of the results. nih.gov

The calculated field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) regression. The robustness and predictive power of the resulting model are assessed using several statistical parameters:

q² (Cross-validated r²): A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

r² (Non-cross-validated r²): The coefficient of determination, which indicates how well the model fits the training set data.

r²_pred (Predictive r²): A metric for the model's ability to predict the activity of an external test set of compounds not used in model generation. An r²_pred value greater than 0.6 is desirable. nih.gov

The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. For instance, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored, while a blue contour in an electrostatic map might show where an electropositive group would increase activity. nih.gov By analyzing these maps in the context of this compound, researchers can understand how modifications to the pteridine core or the carboxamide side chain might influence its biological function, thereby providing a clear mechanistic hypothesis for its activity.

| Model | q² (LOO) | r² | r²_pred | Field Contributions (%) | Reference |

|---|---|---|---|---|---|

| CoMFA (Pteridinone Derivatives) | 0.67 | 0.992 | 0.683 | Steric: 81.4, Electrostatic: 18.6 | nih.gov |

| CoMSIA (Pteridinone Derivatives) | 0.69 | 0.974 | 0.758 | Steric, Hydrophobic, Electrostatic | nih.gov |

| CoMFA (Deazapteridine Derivatives) | 0.530 | 0.903 | 0.935 | Steric, Electrostatic | nih.govscienceopen.com |

| CoMSIA (Deazapteridine Derivatives) | 0.548 | 0.909 | 0.842 | Steric, Electrostatic, Hydrophobic, H-Bond Donor | nih.govscienceopen.com |

Biochemical Interaction Mechanisms of 2,4,7 Triaminopteridine 6 Carboxamide

Interactions with Enzymatic Systems

Pteridine (B1203161) derivatives are a class of heterocyclic compounds that play crucial roles in various biological processes, often by interacting with specific enzymes. The 2,4-diaminopteridine (B74722) core structure, which is present in 2,4,7-Triaminopteridine-6-carboxamide, is a key pharmacophore that mimics the natural substrates of several enzymes, leading to inhibitory or modulatory effects.

Pteridine Reductase (PTR1) is a key enzyme in the folate and pterin (B48896) salvage pathway of trypanosomatid parasites, such as Leishmania. This enzyme provides the parasite with a bypass mechanism when its primary folate synthesis enzyme, Dihydrofolate Reductase (DHFR), is inhibited. nih.gov Consequently, dual inhibition of both DHFR and PTR1 is a recognized strategy for developing effective antiparasitic agents. nih.gov

Compounds featuring a 2,4-diaminopyrimidine (B92962) or 2,4-diaminopteridine skeleton have been identified as potent inhibitors of PTR1. nih.gov These compounds act as competitive inhibitors, likely by mimicking the binding of the enzyme's natural pterin substrates. nih.gov Research on Leishmania chagasi has demonstrated that certain 2,4-diaminopyrimidine derivatives can inhibit LcPTR1 with low micromolar efficacy. nih.gov For instance, a series of these derivatives showed inhibition constants (Ki) in the range of 1.50–2.30 µM. nih.gov

Inhibition of Leishmania chagasi Pteridine Reductase 1 (LcPTR1) by 2,4-Diaminopyrimidine Derivatives

| Compound Class | Inhibition Constant (Ki) | Reference |

|---|---|---|

| 2,4-Diaminopyrimidine Derivatives | 1.50–2.30 µM | nih.gov |

| 2,4-Diaminoquinazoline Derivative (Compound 5) | 0.47 µM | nih.gov |

The structural similarity of this compound to these inhibitors suggests it may also exhibit inhibitory activity against PTR1. The additional amino group at position 7 and the carboxamide group at position 6 could influence binding affinity and selectivity for the enzyme's active site.

Dihydrofolate Reductase is a critical enzyme in both prokaryotic and eukaryotic cells, responsible for converting dihydrofolate into tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids. mdpi.com As such, DHFR is a well-established target for antibacterial, antiprotozoal, and anticancer drugs. mdpi.commdpi.com

The 2,4-diaminopyrimidine nucleus is a cornerstone of many DHFR inhibitors, including the well-known antibiotic Trimethoprim (B1683648). mdpi.com This structural motif is chemically similar to the pteridine portion of the natural DHFR substrate, dihydrofolate, allowing these compounds to act as competitive inhibitors. nih.gov Studies on Leishmania chagasi have confirmed that 2,4-diaminopyrimidine derivatives are effective inhibitors of its DHFR-TS (bifunctional Dihydrofolate Reductase-Thymidylate Synthase) enzyme, with Ki values ranging from 0.28 to 3.00 µM. nih.gov The presence of an aromatic ring separated from the diaminopyrimidine core appears to be important for potent inhibition of LcDHFR-TS. nih.gov

Inhibition of Leishmania chagasi Dihydrofolate Reductase (LcDHFR) by 2,4-Diaminopyrimidine Derivatives

| Compound Class | Inhibition Constant (Ki) | Reference |

|---|---|---|

| 2,4-Diaminopyrimidine Derivatives | 0.28–3.00 µM | nih.gov |

Given that this compound contains the essential 2,4-diamino pteridine structure, it is plausible that it could function as a DHFR inhibitor. The specific substitutions on the pteridine ring would determine its potency and selectivity against DHFR from different species.

Beyond reductases, pterin cofactors are essential for the function of other enzyme classes, notably the pterin-dependent aromatic amino acid hydroxylases. These non-heme iron enzymes, including tryptophan hydroxylase and phenylalanine hydroxylase, are critical for the biosynthesis of neurotransmitters like serotonin (B10506) and dopamine. nih.govnih.gov

In these enzymes, the pterin cofactor plays a direct role in the activation of molecular oxygen. nih.govnih.gov The mechanism involves the direct coordination of a carbonyl group on the pterin ring to the Fe(II) ion at the enzyme's active site. nih.gov This interaction facilitates the efficient transfer of electrons from the pterin cofactor to the iron center, which is a crucial step for the formation of the highly reactive Fe(IV)=O species that ultimately hydroxylates the amino acid substrate. nih.govnih.gov This process forms an Fe(II)-peroxy-pterin intermediate. nih.gov While the core pteridine structure is essential for this function, the specific effects of a substituted pteridine like this compound on these hydroxylases have not been documented. Its ability to modulate these enzymes would depend on how its specific functional groups interact with the active site and influence the redox potential of the iron center.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For compounds containing a carboxamide group, such as 2,4,7-Triaminopteridine-6-carboxamide, NMR is used to analyze the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

In ¹H NMR, the acidic protons of a carboxylic acid typically appear far downfield, in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxyl group usually absorb in the 2-3 ppm range. libretexts.org For carboxamides specifically, the presence of rotamers or conformers can lead to a duplication of NMR signals, an observation noted in related 6-amino-5-carboxamidouracil derivatives. mdpi.com Dynamic and two-dimensional NMR experiments can help confirm the presence of these different conformers. mdpi.com A systematic analysis of various heterocyclic urea (B33335) derivatives has shown that substituting groups directly impact the chemical shifts of the NH-CO-NH fragment, which can be used for identification. researchgate.net

In ¹³C NMR, the carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The specific chemical shifts provide crucial information for confirming the presence and electronic environment of the carboxamide functional group within the pteridine (B1203161) scaffold.

Table 1: Typical NMR Chemical Shift Ranges for Related Functional Groups

| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Signal Characteristics |

| Carboxylic Acid O-H | ¹H | 10 - 12 | Broad singlet |

| Alpha-Protons (to COOH) | ¹H | 2 - 3 | Varies |

| Amide N-H | ¹H | 5 - 9 | Broad or sharp singlets |

| Carboxyl Carbonyl | ¹³C | 160 - 180 | Singlet |

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. When coupled with techniques like liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating and identifying compounds in complex mixtures. nih.gov For instance, LC-MS/MS has been effectively used to study the retention and selectivity of various polar pteridines. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion, and the resulting fragmentation pattern provides valuable structural information, akin to a molecular fingerprint. This technique is crucial for distinguishing between isomers and identifying unknown compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The carboxyl group of a carboxylic acid has two distinctive stretching absorptions: the C=O stretch, which appears as a strong band around 1710 cm⁻¹, and the O-H stretch, which is a very broad absorption in the 3500 - 2500 cm⁻¹ region. libretexts.org The broadness of the O-H band is a result of hydrogen bonding. The presence of the amino groups and the amide linkage in this compound would also give rise to characteristic N-H stretching and bending vibrations, typically in the 3500-3300 cm⁻¹ and 1650-1550 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| Amine/Amide N-H | Stretch | 3500 - 3300 | Medium |

| Carboxylic Acid O-H | Stretch | 3500 - 2500 | Broad, Strong |

| Carbonyl C=O (Amide) | Stretch | ~1680 - 1630 | Strong |

| Carbonyl C=O (Carboxylic Acid) | Stretch | ~1725 - 1700 | Strong |

| Amine/Amide N-H | Bend | 1650 - 1550 | Medium |

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of non-volatile compounds. Due to the polar nature of pteridines, reversed-phase (RP-HPLC) methods often require highly aqueous mobile phases. cuni.cz However, for polar compounds that are weakly retained in traditional RP-HPLC, other modes of chromatography are often more suitable.

Given the multiple amino groups and the carboxamide functionality, which can be ionized depending on the pH, several advanced HPLC techniques are particularly well-suited for the analysis of this compound.

Ion-Pair Chromatography (IPC): This technique is a variation of reversed-phase chromatography where an ion-pairing reagent, a large ionic molecule with a hydrophobic region, is added to the mobile phase. thermofisher.comtcichemicals.com For a basic compound like this compound, an anionic ion-pairing agent (e.g., an alkylsulfonate) would be used. chromatographyonline.com The agent forms a neutral ion-pair with the positively charged analyte, increasing its retention on a non-polar stationary phase. tcichemicals.com The selectivity of the separation is primarily controlled by the mobile phase composition, including the type and concentration of the ion-pair reagent and the organic solvent. thermofisher.com

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. scispace.com Since this compound contains basic amino groups, it would be positively charged at acidic pH and could be separated using a cation-exchange column, which has a negatively charged stationary phase. scispace.comgoogle.com The analyte is adsorbed onto the column and then eluted by increasing the concentration of a competing ion (salt gradient) or by changing the pH of the mobile phase to neutralize the analyte's charge. bio-rad.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a popular and effective technique for the analysis of polar compounds like pteridines. cuni.czresearchgate.net In HILIC, a polar stationary phase (such as silica, diol, or amide-based) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. nih.govbohrium.com This creates a water-enriched layer on the surface of the stationary phase, and separation occurs based on the partitioning of the polar analyte between this layer and the bulk mobile phase. researchgate.net Studies on various polar pteridines have shown that HILIC can provide strong retention and excellent separation, often with better compatibility with mass spectrometry detection compared to highly aqueous RP-HPLC methods. cuni.cz The retention mechanism in HILIC is complex, often involving a mix of hydrophilic partitioning, adsorption, and electrostatic interactions. nih.govbohrium.com

Table 3: Comparison of Advanced Chromatographic Techniques for Polar Amines

| Technique | Stationary Phase | Mobile Phase Principle | Analyte Interaction |

| Ion-Pair (RP) | Non-polar (e.g., C18) | Contains ion-pairing reagent to form a neutral complex with the charged analyte. tcichemicals.com | Hydrophobic interaction of the neutral ion-pair. |

| Cation-Exchange | Negatively charged | Elution with increasing salt concentration or pH change. bio-rad.com | Electrostatic attraction between the positively charged analyte and the stationary phase. scispace.com |

| HILIC | Polar (e.g., silica, amide) | High organic content with an aqueous buffer. bohrium.com | Partitioning of the polar analyte into a water-enriched layer on the stationary phase surface. researchgate.net |

Electrochemical Methodologies for Redox Behavior Studies

The electrochemical characteristics of Triamterene are pivotal in understanding its mechanism of action and for the development of sensitive analytical methods for its detection. Techniques such as cyclic voltammetry, polarography, and the design of electrochemical sensors have been instrumental in elucidating the redox properties of this pteridine derivative.

Cyclic Voltammetry (CV) and Polarography

Cyclic voltammetry is a powerful electrochemical technique for investigating the redox behavior of electroactive species like Triamterene. libretexts.org It involves scanning the potential of an electrode and measuring the resulting current, providing insights into the thermodynamics and kinetics of electron transfer reactions. libretexts.org The resulting plot of current versus potential is known as a cyclic voltammogram. youtube.com

Studies on pteridine derivatives have shown that the pteridine ring system is susceptible to reduction. researchgate.net In polarography, a dropping mercury electrode is used, and the current is measured as a function of the applied potential. For some pteridine derivatives, multi-step reduction waves are observed, which can be attributed to the reduction of the pteridine ring to a dihydropteridine. researchgate.net The characteristics of these waves, such as their height and potential, are often dependent on factors like pH, temperature, and the concentration of organic solvents in the medium. researchgate.net

The electrochemical reduction of the triazene (B1217601) group, for instance, has been shown to be an irreversible process requiring four electrons, leading to the formation of amino and hydrazo compounds. researchgate.net While detailed polarographic studies specifically for Triamterene are not extensively documented in recent literature, the general principles of pteridine electrochemistry suggest a complex redox behavior worthy of investigation.

| Parameter | Description |

|---|---|

| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current is observed. |

| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current is observed. |

| Anodic Peak Current (ipa) | The maximum current measured during the anodic scan. |

| Cathodic Peak Current (ipc) | The maximum current measured during the cathodic scan. |

| ΔEp (Epa - Epc) | The separation between the anodic and cathodic peak potentials, indicative of the reversibility of the redox reaction. |

Sensor Development for Pteridine Detection

The development of electrochemical sensors for the detection of pteridines, including Triamterene, has been an active area of research. These sensors offer advantages such as high sensitivity, selectivity, rapid response, and cost-effectiveness. Various materials have been employed to modify electrode surfaces to enhance their performance for Triamterene detection.

For instance, sensors based on graphene and ionic liquid composites have been developed for the detection of various organic molecules. researchgate.net The unique properties of these materials, such as high surface area and excellent electrical conductivity, contribute to improved sensor performance. researchgate.net Another approach involves the use of composite films, such as graphene/L-cysteine, for the sensitive determination of tetracycline, a principle that can be adapted for other analytes. researchgate.net

Research has demonstrated the successful application of electrochemical sensors for the quantitative analysis of Triamterene in various matrices. The choice of electrode material and the modification strategy are crucial in achieving the desired sensitivity and selectivity.

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (µM) |

|---|---|---|---|

| Graphene/Ionic Liquid Composite | Differential Pulse Voltammetry | 10 - 500 | 2.06 |

| Graphene/L-Cysteine Composite | Differential Pulse Voltammetry | 0.02 - 40 (µg/mL) | 0.003 (µg/mL) |

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and their interactions with ligands. wikipedia.orgmemtein.com The process involves crystallizing the molecule of interest and then diffracting a beam of X-rays off the crystal. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. rcsb.org

While the crystal structure of Triamterene itself has been determined, revealing its molecular conformation and intermolecular interactions in the solid state, publicly available crystal structures of Triamterene in complex with its primary biological target, dihydrofolate reductase (DHFR), are not readily found. nih.govnih.gov However, the structures of DHFR from various species complexed with its natural substrate, folate, and inhibitors like methotrexate (B535133) and trimethoprim (B1683648) have been extensively studied. nih.govresearchgate.netnih.gov

These studies provide a detailed view of the active site of DHFR and the key interactions that govern ligand binding. nih.govresearchgate.net The pteridine ring of these ligands typically forms crucial hydrogen bonds and stacking interactions within a highly conserved binding pocket. nih.gov By examining the crystal structures of DHFR with related pteridine-containing molecules, researchers can infer the likely binding mode of Triamterene and use this information for the rational design of new inhibitors. rcsb.orgproteopedia.org The structural data from X-ray crystallography are invaluable for understanding the molecular basis of drug action and for guiding drug discovery efforts.

Research on Analogues and Structural Modifications for Mechanistic Probing

Design Principles for Pteridine-Based Analogues

The design of pteridine-based analogues for mechanistic probing is guided by a set of core principles aimed at systematically exploring the chemical space around the parent compound, 2,4,7-Triaminopteridine-6-carboxamide. A primary strategy involves the concept of bioisosteric replacement , where functional groups are swapped with others that possess similar physical or chemical properties. This approach is instrumental in enhancing potency, improving selectivity, modulating metabolic stability, and reducing off-target toxicity, all while retaining the essential binding characteristics of the original molecule. spirochem.comdrughunter.com Bioisosteric replacements can range from simple substitutions, like replacing a hydrogen atom with fluorine to alter electronic properties and metabolic stability, to more complex exchanges of entire ring systems or functional groups. spirochem.com

Another key design principle is the strategic introduction of structural modifications to probe specific interactions with the target protein. This can involve altering the size, shape, and electronic distribution of the molecule to map the binding pocket and identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. drughunter.com For instance, the introduction of bulky substituents can probe for steric tolerance within the binding site, while the incorporation of different hydrogen bond donors and acceptors can elucidate the hydrogen-bonding network crucial for recognition and affinity.

Furthermore, the design of analogues often incorporates principles of "privileged scaffold" hybridization. The pteridine (B1203161) core is considered a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com By combining the pteridine scaffold with other pharmacologically relevant moieties, researchers can create hybrid molecules with novel or enhanced biological activities. This approach leverages the inherent binding capabilities of the pteridine ring system while introducing new functionalities to explore additional binding interactions or target different aspects of a biological pathway.

Finally, computational modeling and structure-based drug design play a pivotal role in guiding the design of novel analogues. By utilizing X-ray crystal structures of the target protein in complex with inhibitors, researchers can visualize the binding mode and identify opportunities for structural modifications that could enhance affinity and selectivity. nih.govnih.gov Molecular docking and dynamic simulations can predict the binding poses and affinities of virtual compounds, allowing for the prioritization of synthetic targets and a more rational exploration of the chemical space.

Synthesis of Substituted Pteridine-Carboxamide Derivatives

The synthesis of substituted pteridine-carboxamide derivatives is a critical step in the exploration of their structure-activity relationships. The synthetic routes are designed to allow for the systematic introduction of a wide variety of functional groups at different positions of the this compound scaffold.

A common starting point for the synthesis of many pteridine derivatives is the condensation of a substituted pyrimidine (B1678525) with a reactive dicarbonyl compound. For the synthesis of 6-carboxamide derivatives specifically, a key intermediate is often a pyrimidine bearing amino groups at the 4, 5, and 6 positions, along with a suitable substituent at the 2-position. This intermediate can then be reacted with a variety of reagents to construct the pyrazine (B50134) ring and introduce the carboxamide functionality at the C6 position.

Modifications at Pteridine Core Positions (e.g., N10, C6)

Modifications at the pteridine core, particularly at positions such as N10 and C6, are crucial for probing the interactions of the heterocyclic system with its biological target. The synthesis of analogues with substitutions at these positions often requires multi-step synthetic sequences.

For modifications at what would be analogous to the N10 position in related folate structures, synthetic strategies may involve the use of starting materials with a pre-functionalized side chain that can be cyclized to form the pteridine ring. For example, the synthesis of N10-alkylpteroic acid analogues has been achieved through multi-step sequences starting from appropriately substituted precursors.

Substitution at the C6 position with groups other than the carboxamide can be achieved by employing different cyclization strategies or by post-synthetic modification of a pre-formed pteridine ring. For instance, C6-alkyl or C6-aryl substituted purine (B94841) nucleoside analogues have been synthesized via late-stage photoredox/nickel dual catalytic cross-coupling reactions, a strategy that could potentially be adapted for pteridine systems. nih.gov This approach allows for the direct coupling of a halogenated pteridine precursor with a range of alkyl or aryl halides.

Below is an interactive table summarizing synthetic approaches for modifying the pteridine core:

| Position | Modification Type | General Synthetic Strategy | Key Reagents/Conditions |

|---|---|---|---|

| N10 (analogous) | Alkylation | Multi-step synthesis from pre-functionalized precursors. | Varies depending on the specific target molecule. |

| C6 | Alkylation/Arylation | Late-stage cross-coupling reactions. | Photoredox catalyst, Nickel catalyst, alkyl/aryl halides. nih.gov |

Alterations of the Carboxamide Side Chain

The carboxamide side chain at the C6 position is a key feature of this compound and is often a primary target for modification to explore its role in binding and activity. A variety of synthetic methods can be employed to introduce diverse functionalities at this position.

One common approach involves the synthesis of the corresponding pteridine-6-carboxylic acid, which can then be coupled with a wide range of amines to generate a library of carboxamide analogues. This amide bond formation is typically achieved using standard peptide coupling reagents. This method allows for the introduction of various alkyl, aryl, and heterocyclic substituents on the amide nitrogen, enabling a thorough investigation of the structure-activity relationships at this position.

Furthermore, the carboxamide group itself can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, or that can alter the electronic properties of the side chain. For example, the carboxamide could be replaced with a sulfonamide, an ester, or a ketone. The synthesis of such analogues would require the development of specific synthetic routes, often starting from a pteridine intermediate with a suitable functional group at the C6 position that can be converted to the desired moiety.

The following interactive table outlines strategies for altering the carboxamide side chain:

| Modification Type | General Synthetic Strategy | Key Reagents/Conditions |

|---|---|---|

| N-Substitution of Carboxamide | Amide coupling of pteridine-6-carboxylic acid with various amines. | Peptide coupling reagents (e.g., HATU, HOBt, EDC). |

| Replacement of Carboxamide | Conversion of a C6-functionalized pteridine intermediate. | Varies based on the desired functional group. |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-activity relationship (SAR) studies are fundamental to understanding the molecular basis of action of this compound and its analogues. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for potent and selective inhibition of the target. nih.gov

The SAR of pteridine-based inhibitors is often complex, with small structural changes leading to significant differences in activity. For example, the nature and position of substituents on the pteridine core can have a profound impact on binding affinity. The amino groups at positions 2, 4, and 7 are often involved in crucial hydrogen bonding interactions with the target protein, and modifications at these positions can lead to a significant loss of activity.

The carboxamide side chain at the C6 position is another critical determinant of activity. SAR studies on related carboxamide-containing compounds have shown that the nature of the substituent on the amide nitrogen can significantly influence potency and selectivity. nih.gov For instance, the introduction of bulky or hydrophobic groups may enhance binding by occupying a hydrophobic pocket in the active site, while the incorporation of polar groups may improve solubility and pharmacokinetic properties. The length and flexibility of the linker between the pteridine core and any appended groups on the carboxamide are also important parameters to explore.

The following table summarizes key SAR findings for pteridine-based inhibitors, which can be extrapolated to the study of this compound analogues:

| Structural Region | Modification | Observed Effect on Activity | Potential Mechanistic Insight |

|---|---|---|---|

| Pteridine Core (Positions 2, 4, 7) | Modification of amino groups | Often leads to a significant decrease in activity. | Highlights the importance of these groups for hydrogen bonding. |

| C6-Carboxamide | Variation of N-substituents | Can significantly modulate potency and selectivity. | Probes the nature of the binding pocket (hydrophobic, polar, etc.). |

| C6-Carboxamide | Alteration of linker length/flexibility | Can optimize positioning within the active site. | Defines the optimal distance and orientation for binding. |

Fragment-Based Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel inhibitors, and this approach is well-suited for the development of new analogues of this compound. researchgate.net FBDD begins with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. These fragments are then grown, linked, or merged to generate more potent, lead-like molecules. nih.govnih.gov

The 2,4,7-triaminopteridine scaffold itself can be considered a key fragment that provides the core binding interactions with the target. An FBDD approach would involve screening a library of diverse fragments to identify those that bind to adjacent pockets or sub-sites in the target's active site. Once identified, these fragments can be linked to the pteridine core to create novel inhibitors with enhanced affinity.

Alternatively, the carboxamide side chain can be deconstructed into smaller fragments to identify the minimal structural elements required for binding. These fragments can then be optimized and elaborated to design novel side chains with improved properties.

A key advantage of FBDD is that it allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. By starting with small, simple molecules, FBDD can identify novel binding interactions that might be missed with larger, more complex compounds. The structural information obtained from fragment screening, often through X-ray crystallography or NMR spectroscopy, provides a detailed roadmap for the rational design of more potent inhibitors.

The following table outlines the key steps in a fragment-based design approach for developing this compound analogues:

| Step | Description | Techniques |

|---|---|---|

| 1. Fragment Library Screening | Screening a library of small molecules to identify weak binders to the target protein. | X-ray crystallography, NMR spectroscopy, surface plasmon resonance (SPR). |

| 2. Hit Validation and Characterization | Confirming the binding of fragment hits and determining their binding mode and affinity. | Isothermal titration calorimetry (ITC), X-ray crystallography. |

| 3. Fragment Elaboration | Growing, linking, or merging fragments to increase potency and develop lead compounds. | Structure-based design, synthetic chemistry. |

| 4. Lead Optimization | Further modifying the lead compounds to improve their pharmacological properties. | Medicinal chemistry, ADME/Tox profiling. |

Future Research Directions in 2,4,7 Triaminopteridine 6 Carboxamide Studies

Elucidating Underexplored Biochemical Pathways and Interactions

Pteridine (B1203161) derivatives are integral to numerous biological processes, often acting as enzyme cofactors or metabolic intermediates. However, the specific biochemical pathways and protein interactions involving 2,4,7-Triaminopteridine-6-carboxamide remain largely uncharacterized. Future research should prioritize the systematic exploration of its role within cellular metabolism.

A primary avenue of investigation would be to determine if this compound interacts with enzymes that typically bind other pteridine structures, such as dihydrofolate reductase (DHFR), an enzyme that some pteridine derivatives are known to inhibit. Understanding its potential as an enzyme inhibitor or modulator is a critical step. Furthermore, its involvement in pathways related to cellular signaling, oxidative stress responses, and immune system activation warrants investigation, as other pteridines like neopterin (B1670844) and biopterin (B10759762) are established biomarkers in these areas.

Systematic screening against a panel of enzymes, particularly those involved in nucleotide and amino acid metabolism, could reveal novel biological targets. Techniques such as affinity chromatography-mass spectrometry and yeast two-hybrid screening could identify specific protein binding partners, providing a foundation for understanding its mechanism of action at a molecular level.

Table 1: Potential Areas for Biochemical Investigation

| Research Area | Investigative Techniques | Potential Significance |

|---|---|---|

| Enzyme Interaction Screening | Enzyme kinetics assays, Isothermal titration calorimetry (ITC) | Identification of novel enzyme inhibitory or modulatory roles. |

| Protein Binding Partner Identification | Affinity chromatography, Yeast two-hybrid, Co-immunoprecipitation | Mapping the compound's interactome within the cell. |

| Metabolic Pathway Analysis | Metabolomics, Isotope tracing | Determining the metabolic fate and function of the compound. |

| Cellular Signaling Modulation | Western blotting, Reporter gene assays | Uncovering roles in signal transduction pathways. |

Advancing Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, advancing computational modeling can accelerate the discovery of its potential functions and interactions. Molecular docking studies are a crucial first step to predict the binding affinity and conformation of the compound within the active sites of known pteridine-binding proteins. Such studies can help prioritize enzymes for in vitro testing and provide insights into the structural basis of potential inhibition.

Beyond simple docking, molecular dynamics (MD) simulations can offer a more dynamic picture of how this compound interacts with target proteins over time, revealing conformational changes and the stability of the ligand-receptor complex. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of its derivatives to predict their biological activity based on their physicochemical properties. This predictive capability is invaluable for rationally designing new analogs with enhanced potency or selectivity.

Table 2: Computational Approaches for Future Research

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities with target proteins. | A prioritized list of potential biological targets and binding hypotheses. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the compound-protein complex. | Detailed understanding of interaction stability and conformational changes. |

| Quantum Mechanics (QM) Calculations | Determine electronic properties, reactivity, and spectral characteristics. | Prediction of chemical reactivity and photonic properties. |

| QSAR Modeling | Correlate chemical structure with biological activity for derivatives. | A predictive model to guide the design of new, more active compounds. |

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis of pteridine derivatives can be complex, often involving multi-step processes. A key area for future research is the development of more efficient, cost-effective, and scalable synthetic routes to produce this compound. Exploring novel catalytic systems and one-pot reaction methodologies could significantly streamline its production.

Furthermore, strategic derivatization of the parent molecule is essential for exploring its structure-activity relationships. Future synthetic efforts should focus on creating a library of analogs with modifications at key positions:

Amine Groups: Alkylation, acylation, or arylation of the amino groups at the 2, 4, and 7 positions could modulate solubility, cell permeability, and target binding.

Carboxamide Group: Conversion of the carboxamide to esters, ketones, or other functional groups could alter its hydrogen bonding capabilities and biological activity.

Pteridine Core: While more challenging, modifications to the core ring system could lead to entirely new classes of compounds with unique properties.

The synthesis of such derivatives from various heterocyclic compounds like pyrimidines and pyrazines provides a template for these explorations. These new compounds would be instrumental for the computational and biochemical studies described above, allowing for a systematic investigation of how structural changes impact function.

Exploration of Specific Reactivity and Photonic Properties in Research

Many pteridine compounds exhibit interesting chemical reactivity and notable photonic properties, particularly fluorescence. A thorough investigation into the specific reactivity of this compound is needed. This includes studying its stability under various pH and temperature conditions, its susceptibility to oxidation-reduction reactions, and its potential to participate in cycloaddition or other chemical transformations.

The photonic properties of this compound are especially intriguing. Pteridines are known to be fluorescent, and their emission spectra can be sensitive to their local environment, making them useful as molecular probes. Future research should focus on characterizing the absorption and emission spectra of this compound. Key parameters to determine include its quantum yield and fluorescence lifetime. Understanding how these properties change upon binding to proteins or incorporation into larger systems could enable its use as a fluorescent reporter in biological assays. The potential for this molecule to act as a photosensitizer or participate in photochemically induced reactions is another unexplored area that merits investigation.

Q & A

Q. How should researchers address discrepancies in biological assay results across studies?

- Methodological Answer : Contradictory bioactivity data may stem from variations in assay conditions (e.g., cell line selection, incubation time). Implement standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) and triplicate measurements. Meta-analysis of existing data using statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers. Document solvent effects (DMSO vs. saline) and cell viability thresholds to ensure reproducibility .

Q. What computational methods are suitable for studying electronic properties and reactivity?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G(d) basis set is effective for calculating HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These parameters predict nucleophilic/electrophilic sites and redox behavior. For reaction pathway analysis, use transition-state modeling (e.g., Gaussian 16) to identify energy barriers in amination or cyclization steps. Validate computational results with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.